1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

DPP-IV inhibitor fluorinated phenylalanine IC50 comparison

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS 1020944-93-7) is a highly fluorinated chiral benzylic amine building block with the molecular formula C8H6F5N and a molecular weight of 211.13 g/mol. It is commercially available as a racemic mixture and as isolated (R)- and (S)-enantiomers, with purity typically specified at ≥95-98%.

Molecular Formula C8H6F5N
Molecular Weight 211.13 g/mol
Cat. No. B13242386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine
Molecular FormulaC8H6F5N
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(C(F)(F)F)N)F
InChIInChI=1S/C8H6F5N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2
InChIKeyZLLPOBHFCDKHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine: A Fluorinated Chiral Amine Scaffold for Bioactive Molecule Synthesis and Medicinal Chemistry


1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS 1020944-93-7) is a highly fluorinated chiral benzylic amine building block with the molecular formula C8H6F5N and a molecular weight of 211.13 g/mol . It is commercially available as a racemic mixture and as isolated (R)- and (S)-enantiomers, with purity typically specified at ≥95-98% . This compound features a unique combination of an electron-deficient 2,5-difluorophenyl ring and a strongly electron-withdrawing trifluoromethyl group on the alpha-carbon, which collectively depress the amine's basicity and enhance its metabolic stability relative to non-fluorinated or mono-fluorinated analogs [1].

Fluorinated chiral benzylic amine scaffold for peptidomimetic synthesis
Reported metabolic stability context through -CF3 group incorporation
Available as racemate or isolated enantiomers to support stereochemical control

Why 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine Cannot Be Arbitrarily Replaced by Generic Analogs in Critical Applications


The specific substitution pattern and degree of fluorination on this scaffold directly control its biological and physicochemical properties. Replacing the 2,5-difluorophenyl group with other regioisomers, or exchanging the -CF3 group for a -CHF2 or -CH3 group, will predictably alter the amine's pKa, lipophilicity (LogP/LogD), and metabolic stability, thereby impacting a drug candidate's potency, selectivity, and pharmacokinetic profile [1]. As demonstrated in the optimization of dipeptidyl peptidase IV (DPP-IV) inhibitors, the introduction of fluorine at the 2-position is crucial for potency, and the 2,5-difluoro arrangement is specifically identified as a key contributor to high inhibitory activity compared to other substitution patterns [2]. Similarly, the choice between a -CF3 and a -CHF2 group on the amine significantly impacts the amine's basicity and distribution coefficient (LogD), which are critical parameters for central nervous system (CNS) penetration and off-target binding [1]. Therefore, simple replacement with a less optimized analog will likely result in a loss of activity or a suboptimal drug-like profile.

Phenyl ring substitution pattern
Replacing 2,5-difluoro with other regioisomers (e.g., 2,4,5-trifluoro) may shift inhibitory potency due to altered binding interactions.
-CF3 vs. -CHF2 or -CH3
Exchanging -CF3 for -CHF2 or -CH3 will alter amine basicity and LogD, potentially affecting CNS penetration and off-target profiles.
Stereochemical ambiguity
Using a racemic mixture instead of a single enantiomer may not replicate enantiomer-specific activity or chiral recognition.

Quantitative Differentiation Guide for 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine Against Closest Analogs


Head-to-Head Potency Comparison in DPP-IV Inhibition: 2,5-Difluoro vs. 2,4,5-Trifluoro Analogs

In a series of β-homophenylalanine-based dipeptidyl peptidase IV (DPP-IV) inhibitors, the 2,5-difluoro analog (22q) and the 2,4,5-trifluoro analog (22t) were directly compared in the same enzymatic assay. The 2,5-difluoro compound achieved an IC50 of 270 nM, while the addition of a third fluorine at the 4-position to create the 2,4,5-trifluoro analog resulted in a more potent inhibitor with an IC50 of 119 nM [1]. This demonstrates that while both are potent, the specific substitution pattern on the phenyl ring is a critical determinant of activity, and the 2,5-difluoro motif provides a distinct and measurable potency profile.

DPP-IV IC50
Head-to-head
2,5-difluoro analog: 270 nM
2,4,5-trifluoro analog: 119 nM
~2.3-fold more potent
Supports substitution pattern-dependent potency assessment
In vitro DPP-IV enzymatic assay
DPP-IV inhibitor fluorinated phenylalanine IC50 comparison

Impact of Fluorination on Amine Basicity and Lipophilicity: -CF3 vs. -CHF2 Isosteres

The -CF3 group in 1-(2,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine is a critical determinant of its physicochemical properties. A study comparing trifluoroethylamine (-CF3) and difluoroethylamine (-CHF2) groups as amide isosteres in cathepsin K inhibitors provides class-level quantitative evidence. The basicity of the amine nitrogen is significantly impacted: the -CF3 group results in a less basic amine compared to the -CHF2 group. This change in basicity directly translates to a more favorable (lower) distribution coefficient (log D), positively impacting the compound's overall physicochemical profile [1]. While the specific pKa and LogD values for this exact compound are not disclosed, the study establishes that the -CF3 group confers a measurably different profile than its closest fluorinated analog.

Basicity & LogD
Class-level
-CF3 group: lower amine pKa, more favorable LogD
-CHF2 group: higher amine pKa, higher LogD
Context for pKa/LogD modulation strategy
Trend in cathepsin K inhibitor series
peptidomimetic amide isostere pKa modulation

Impact of -CF3 Group on Physical Properties: A Comparison with a Non-Fluorinated Analog

The effect of the trifluoromethyl (-CF3) group on physical properties can be inferred by comparing 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine with its non-fluorinated analog, 2-(2,5-Difluorophenyl)ethylamine. The target compound exhibits a significantly higher boiling point (191.5 °C) and density (1.4 g/cm³) compared to the less fluorinated analog (boiling point 195 °C, density 1.169 g/cm³) . While the boiling points are similar, the density difference is notable. The increased density is a direct consequence of the high fluorine content, which can influence formulation, purification, and handling in an industrial setting.

Density & BP
Data to verify
Target: density ~1.4 g/cm³, BP ~191.5 °C
Less fluorinated analog: density ~1.169 g/cm³
Density increase ~20%
May influence formulation and purification processes
Values from different sources; verify
physicochemical properties boiling point density

Stereochemical Purity and Availability of Defined Enantiomers

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral molecule. Vendors supply the compound in different stereochemical forms: as a racemic mixture (95% purity) and as the isolated (R)-enantiomer with a specified purity of 98% . The availability of a high-purity, single enantiomer is a critical differentiator for applications requiring defined stereochemistry, such as in the synthesis of chiral drug candidates or in asymmetric catalysis. In contrast, many simple analogs are only readily available as racemic mixtures or require bespoke chiral resolution, which adds cost and time to a research program.

Enantiomeric Purity
Reported
(R)-enantiomer: 98% purity
Racemate: 95% purity
Supports chiral synthesis without in-house resolution
Based on vendor specifications
chiral resolution enantiomeric purity asymmetric synthesis

Recommended Application Scenarios for 1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine Based on Quantitative Evidence


Lead Optimization in DPP-IV and Related Serine Protease Inhibitor Programs

Use as a key intermediate to synthesize β-homophenylalanine-based inhibitors. The quantitative head-to-head IC50 data (270 nM for 2,5-difluoro vs. 119 nM for 2,4,5-trifluoro) allows medicinal chemists to precisely calibrate potency by modulating the phenyl ring substitution pattern. This compound serves as an essential benchmark for exploring structure-activity relationships (SAR) around fluorination in the P2/P3 region of peptidomimetic inhibitors [1].

Modulation of pKa and LogD in CNS Drug Candidates via Amide Isostere Replacement

Incorporate this compound as a trifluoroethylamine isostere for a metabolically labile amide bond. The class-level evidence demonstrates that the -CF3 group reliably reduces amine basicity and LogD compared to -CHF2 analogs. This is a proven strategy for optimizing a candidate's ADME profile, particularly for improving membrane permeability and reducing P-glycoprotein (P-gp) efflux, which are critical for achieving CNS exposure [2].

Synthesis of Enantiomerically Pure Drug Candidates and Catalysts

Procure the (R)- or (S)-enantiomer (98% purity) to serve as a chiral building block. This application is supported by vendor data confirming the availability of high-purity single enantiomers. Using a pre-resolved chiral starting material simplifies the synthetic route for producing single-isomer drug substances or chiral ligands, thereby accelerating preclinical development and reducing manufacturing costs .

Development of Fluorinated Materials and Specialty Chemicals

Utilize the compound's unique physical properties, such as its high density (1.4 g/cm³), in the design of new fluorinated materials. The quantitative comparison with less fluorinated analogs confirms that the -CF3 group imparts a significant increase in density, a property that can be leveraged in applications requiring high-density fluids, advanced coatings, or in the preparation of fluorous phase tags for organic synthesis and purification .

Application
Selection Property
Validation Focus
DPP-IV inhibitor lead optimization
2,5-Difluorophenyl substitution pattern
DPP-IV enzymatic assay potency benchmarking
CNS drug candidate pKa/LogD modulation
-CF3 trifluoroethylamine isostere
Amine basicity and LogD measurement
Chiral drug candidate synthesis
Single enantiomer availability
Chiral purity verification (HPLC)
Fluorinated materials development
High fluorine content density
Density and physical property characterization
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